Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate
Description
Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate is an organic compound that belongs to the benzothiazole family This compound is characterized by the presence of bromine, fluorine, and a carboxylate ester group attached to a benzothiazole ring
Properties
IUPAC Name |
methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO2S/c1-15-8(14)3-2-4-7(6(12)5(3)11)13-9(10)16-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMPORZVEALIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1F)F)N=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable benzothiazole precursor, followed by the introduction of fluorine atoms through halogen exchange reactions. The final step involves esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of solvents like dichloromethane and methanol, along with catalysts such as trimethylsilyl diazomethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the benzothiazole ring.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Acids and Bases: For ester hydrolysis, acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways involved are still under investigation, but it is believed to interfere with enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate
- Methyl 2-chloro-4,5-difluoro-1,3-benzothiazole-6-carboxylate
- Methyl 2-bromo-4,5-dichloro-1,3-benzothiazole-6-carboxylate
Uniqueness
Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and stability, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
